N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide
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Overview
Description
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholinopyrimidine moiety, which is known for its biological activity, and a phenylbutanamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Morpholinopyrimidine Core: The morpholinopyrimidine core can be synthesized through a reaction involving 2-chloropyrimidine and morpholine under basic conditions, such as using cesium carbonate in dimethylformamide (DMF) as a solvent.
Attachment of the Phenylbutanamide Group: The phenylbutanamide group can be introduced through a nucleophilic substitution reaction, where the morpholinopyrimidine intermediate reacts with a suitable phenylbutanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in DMF or DMSO as solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylbutanamide group.
Reduction: Reduced derivatives of the morpholinopyrimidine core.
Substitution: Substituted morpholinopyrimidine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenylbutanamide can be compared with other morpholinopyrimidine derivatives:
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Similar anti-inflammatory properties but different structural features.
2-(ethoxymethylidene)malononitrile derivatives: Different core structure but similar synthetic routes and biological activities.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Similar synthetic methods but different pharmacological applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and biological activities.
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-17(15-6-4-3-5-7-15)18(24)21-14-16-8-9-20-19(22-16)23-10-12-25-13-11-23/h3-9,17H,2,10-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBKMLWKAVGYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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